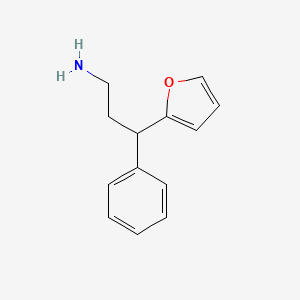

3-(Furan-2-yl)-3-phenylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Furan-2-yl)-3-phenylpropan-1-amine” is a complex organic molecule that contains a furan ring and a phenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .

Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)-3-phenylpropan-1-amine” are not available, similar compounds have been synthesized through various methods . For instance, 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives have been synthesized through hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Physical And Chemical Properties Analysis

Without specific experimental data, the physical and chemical properties of “3-(Furan-2-yl)-3-phenylpropan-1-amine” cannot be accurately determined .Applications De Recherche Scientifique

- Field : Organic Chemistry, Medicinal Chemistry

- Application : Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity .

- Method : Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

- Results : Starting compounds and their hydroarylation products, at a concentration of 64 µg/mL, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans. Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

- Field : Physical Chemistry

- Application : Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde .

- Method : A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .

- Results : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .

Antimicrobial Activity

Spectroscopic Characterization

- Field : Green Chemistry

- Application : The use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as platform chemicals .

- Method : These compounds and their derivatives are synthesized from biomass and are used for the production of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Field : Organic Chemistry

- Application : Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization .

- Method : This is a novel method of synthesis .

- Results : The results of this transformation are not specified in the source .

Biomass-derived Furan Platform Chemicals

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones

- Field : Organic Chemistry

- Application : The rehydration of carbon-carbon double bonds in the side chain and furane ring .

- Method : This process occurs in addition to the hydrophenylation described above for other reaction systems and confirmed by the presence of the tropylium ion [C7H7]+ signal at m/z 91.0565 .

- Results : This makes it possible to assume that, under applied reaction conditions .

- Field : Physical Chemistry

- Application : Spectroscopic characterization of furfural .

- Method : The characteristic ν (O=C-H) bands of furfural were observed between 2847 and 2715 cm −1. For the deuterated furfural, ν (O=C-D) bands were found between 2139 and 2080 cm −1 .

- Results : The exchange of H to D caused a shift of about 700 cm −1 .

Rehydration of Carbon-Carbon Double Bonds

Spectroscopic Characterization of Furfural

Orientations Futures

The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .

Propriétés

IUPAC Name |

3-(furan-2-yl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFMKKTZNLNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389887 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-3-phenylpropan-1-amine | |

CAS RN |

374910-04-0 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)